Barium acetate monohydrate
Description
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Structure
2D Structure
Properties
CAS No. |
5908-64-5 |
|---|---|
Molecular Formula |
C4H8BaO5 |
Molecular Weight |
273.43 g/mol |
IUPAC Name |
barium(2+);diacetate;hydrate |
InChI |
InChI=1S/2C2H4O2.Ba.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 |
InChI Key |
HCJXRCHXRQJQOE-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O.[Ba+2] |
Origin of Product |
United States |
Significance of Barium Acetate Monohydrate As a Chemical Precursor
Barium acetate (B1210297) monohydrate serves as an excellent chemical precursor for synthesizing a variety of barium-containing compounds. americanelements.compatsnap.com Its significance stems from several key characteristics. Firstly, it is moderately soluble in water, which allows for its use in aqueous solution-based synthesis routes like sol-gel and co-precipitation methods. americanelements.comwikipedia.org This solubility facilitates the atomic-level mixing of reactants, leading to the formation of highly pure and homogenous final products. utwente.nl
Another critical advantage is its decomposition behavior. When heated, barium acetate decomposes to barium carbonate (BaCO₃) or, under specific conditions, to barium oxide (BaO). americanelements.comwikipedia.orgsciencemadness.org This thermal decomposition pathway is clean, as the byproducts are primarily gaseous (carbon dioxide, acetone), leaving behind a high-purity barium source without introducing contaminating ions like chlorides or nitrates, which are common with other barium salts. sciencemadness.org The monohydrate form loses its water of hydration at approximately 110°C. drugfuture.com This controlled decomposition is crucial for creating materials with precise stoichiometry and desired crystalline phases. researchgate.net
Furthermore, acetates, in general, are considered excellent precursors for the production of ultra-high purity compounds and nanoscale materials. americanelements.com The use of barium acetate allows for meticulous control over the nucleation and growth of crystals, which is essential in the synthesis of advanced materials with specific microstructures and properties. alfa-chemistry.com
Table 1: Physical and Chemical Properties of Barium Acetate Monohydrate
| Property | Value |
|---|---|
| Chemical Formula | Ba(C₂H₃O₂)₂·H₂O ontosight.ai |
| Molar Mass | ~273.46 g/mol (monohydrate) |
| Appearance | White crystalline powder ontosight.aiwikipedia.org |
| Density | 2.19 g/cm³ (monohydrate) wikipedia.orgdrugfuture.com |
| Solubility in Water | 55.8 g/100 mL at 0°C; 71 g/100 mL at 20°C sciencemadness.org |
| Decomposition Temperature | Decomposes at 450°C (anhydrous form) wikipedia.org |
| Decomposition Products | Barium Carbonate (BaCO₃) and Acetone (B3395972) ((CH₃)₂CO) sciencemadness.org |
Overview of Barium Acetate Monohydrate in Contemporary Materials Science and Chemical Synthesis
Innovative Synthesis Routes for High-Purity this compound
The production of high-purity this compound is crucial for its various applications. Several innovative methods have been developed to achieve this, moving beyond traditional synthesis routes.
Reflux Decomposition of Barium Carbonate with Acetic Acid for Monohydrate Crystallization
A common and cost-effective method for producing barium acetate involves the reaction of barium carbonate with acetic acid. wikipedia.orgnoahchemicals.comassignmentpoint.com This reaction is typically performed in a solution under reflux conditions. patsnap.comgoogle.com The resulting crude barium acetate solution is then filtered to remove any unreacted barium carbonate. google.com For the specific crystallization of this compound, the temperature of the solution is controlled to be between 25 and 40 °C. wikipedia.orgatamanchemicals.com
The chemical reaction for this process is: BaCO₃ + 2CH₃COOH → (CH₃COO)₂Ba + H₂O + CO₂ wikipedia.orgsciencemadness.org
A patented method details a process where industrial barium carbonate is mixed with water and glacial acetic acid. The mixture is heated to between 50 and 110 °C under reflux until the production of bubbles ceases, indicating the completion of the reaction. google.com The resulting solution is then purified and subjected to evaporative crystallization to yield the final barium acetate product with a purity greater than 98%. google.com
Table 1: Reaction Parameters for Barium Acetate Synthesis via Reflux Decomposition
| Parameter | Value/Condition | Source |
| Reactants | Barium Carbonate, Acetic Acid | wikipedia.orgnoahchemicals.com |
| Reaction Condition | Reflux | patsnap.comgoogle.com |
| Crystallization Temp. (Monohydrate) | 25 - 40 °C | wikipedia.orgatamanchemicals.com |
| Purity of Product | >98% | google.com |
Reaction of Barium Sulfide (B99878) with Acetic Acid for Monohydrate Production
An alternative synthesis route for barium acetate utilizes barium sulfide as the starting material, which then reacts with acetic acid. wikipedia.orgatamanchemicals.com This method also involves dissolving the reactants in a solvent, followed by evaporation of the solvent to crystallize the barium acetate. wikipedia.org
The chemical equation for this reaction is: BaS + 2CH₃COOH → (CH₃COO)₂Ba + H₂S wikipedia.orgatamanchemicals.com
This process is a viable alternative to using barium carbonate, and like the carbonate route, the final crystallization step determines the hydration state of the product. wikipedia.org
Ion Exchange Processes in this compound Synthesis
Ion exchange represents a more advanced technique for the synthesis of high-purity barium acetate. patsnap.com This method involves passing an aqueous solution of a barium salt, such as barium chloride or barium sulfide, through an ion exchange resin. patsnap.comgoogle.com
There are two main approaches:
Cation Exchange: A barium solution is passed through a cation exchange resin that is in the sodium or potassium form. patsnap.com
Anion Exchange: A barium solution is passed through an anion exchange resin that is in the acetate form. patsnap.com
In both cases, the resulting effluent contains barium acetate, which can then be further purified through recrystallization. patsnap.com This method is particularly effective in reducing impurities and achieving a high-grade product. patsnap.com Research has explored the use of both strongly acidic cation exchange resins and strongly basic anion exchange resins for the production of barium compounds. google.com
Co-precipitation Techniques for this compound Production
Co-precipitation is another innovative method employed for the production of barium acetate and its derivatives. This technique is particularly useful in synthesizing complex materials where barium acetate is a precursor, such as in the production of barium titanate (BaTiO₃). researchgate.netgoogle.com In the context of producing barium acetate itself, a co-precipitation method involving oxalic acid has been noted as a way to obtain high-purity barium acetate trihydrate. patsnap.com
While the direct synthesis of this compound via co-precipitation is less commonly detailed, the principle involves precipitating the desired compound from a solution containing the constituent ions. For instance, a simple co-precipitation method has been used to synthesize barium titanate nanoparticles from barium acetate and titanium isopropoxide precursors. researchgate.net This highlights the utility of precipitation techniques in controlling the formation of barium-containing compounds. vito.be
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly chemical processes. This trend extends to the synthesis of barium acetate, with a focus on reducing waste, minimizing energy consumption, and using less hazardous materials.
Development of Environmentally Conscious Production Methods
Key aspects of these green approaches include:
Use of Safer Solvents: Employing water as a solvent where possible to avoid the use of more hazardous organic solvents. tandfonline.com
Waste Reduction: Optimizing reaction conditions to maximize yield and minimize the formation of byproducts. noahchemicals.com The reaction of barium carbonate with acetic acid is considered relatively environmentally safe, as the main byproduct is carbon dioxide and water. google.com
Energy Efficiency: Developing methods that can be carried out at lower temperatures and pressures to reduce energy consumption. tandfonline.com
One example of a greener approach is the synthesis of doped barium titanate, a material for which barium acetate is a precursor. Studies have focused on using water as the only solvent and employing microwave-assisted methods to make the process more environmentally benign and economical. tandfonline.com Furthermore, the use of precursors like barium acetate in the green synthesis of other complex materials, such as piezoelectric thin films, underscores the importance of the sustainability of the initial raw materials. cetjournal.it These efforts align with the broader goals of green chemistry to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msuniv.ac.in
Optimization for Reduced Waste and Energy Consumption in this compound Synthesis
Modern chemical synthesis increasingly focuses on "green chemistry" principles, aiming to minimize environmental impact by reducing waste and energy usage. noahchemicals.com In the production of barium acetate, several strategies have been developed to optimize the process for greater efficiency and sustainability.
A significant advancement involves the substitution of raw materials. Traditionally, barium hydroxide (B78521) was a common precursor, but its higher cost limited broader industrial application. google.com A more cost-effective and environmentally conscious method utilizes industrial-grade barium carbonate as the starting material. google.com This substitution not only lowers production costs but also contributes to a simpler, pollution-free process. google.com
Further innovations include the use of spray drying techniques to produce anhydrous barium acetate. This method is noted for its high throughput and energy efficiency compared to crystallization from an aqueous solution. google.com At a broader industry level, there is a push to replace traditional reducing agents like coal with methane (B114726) in the initial processing of barite (the primary source of barium). This change has the potential to significantly cut down on CO2 emissions, a major greenhouse gas. researchgate.net These advancements collectively represent a shift towards more economical and ecologically responsible production of barium compounds, including barium acetate. noahchemicals.comimarcgroup.com
Table 1: Optimized Synthesis Parameters for Barium Acetate
| Parameter | Optimized Condition | Benefit |
|---|---|---|
| Starting Material | Industrial Barium Carbonate | Lower cost, simpler process, pollution-free google.com |
| Reaction Temperature | 50 - 110 °C (Reflux) | Increased reaction speed, reduced acetic acid loss google.com |
| Drying Method | Spray Drying | High throughput, energy saving google.com |
Control of Hydration States in Barium Acetate Crystallization
The hydration state of barium acetate, referring to the number of water molecules incorporated into its crystal lattice, can be precisely controlled during crystallization. This control is primarily achieved by manipulating physical parameters like temperature. The ability to selectively produce the monohydrate, anhydrous, or other hydrate (B1144303) forms is crucial as the hydration state affects the compound's physical properties and suitability for various applications.
Temperature-Dependent Crystallization of Barium Acetate Hydrates
Temperature is a critical factor governing which hydrate of barium acetate crystallizes from an aqueous solution. Research has established specific temperature ranges that favor the formation of distinct hydration states. When crystallization is conducted from a solution at temperatures between 25°C and 40°C, the monohydrate form, Ba(CH₃COO)₂·H₂O, is predominantly formed. wikipedia.org
If the crystallization temperature is elevated to above 41°C, the anhydrous version, (CH₃COO)₂Ba, will crystallize out of the solution. wikipedia.org This clear temperature dependency allows for the selective production of either the monohydrate or the anhydrous form simply by controlling the thermal conditions of the crystallization process. This behavior, where different stable solid phases form from the same solution under different temperatures, is a key principle in materials synthesis. The transition between different hydrate forms at specific temperatures is a well-documented phenomenon for various salts. nih.gov
Table 2: Crystallization Temperatures for Barium Acetate Hydrates
| Hydration State | Formula | Crystallization Temperature Range |
|---|---|---|
| Monohydrate | (CH₃COO)₂Ba·H₂O | 25 °C to 40 °C wikipedia.org |
| Anhydrous | (CH₃COO)₂Ba | > 41 °C wikipedia.org |
Directed Synthesis of Monohydrate and Other Hydrate Phases
The targeted production of a specific barium acetate hydrate is a practical application of understanding temperature-dependent crystallization. The synthesis of this compound is achieved by maintaining the crystallization environment between 25°C and 40°C. wikipedia.org
Conversely, the directed synthesis of anhydrous barium acetate can be accomplished through methods that ensure the complete removal of water. One effective industrial technique is spray drying. In this process, an aqueous solution of barium acetate is atomized into a hot gas stream. By regulating the outlet temperature of the spray dryer to a range of 100°C to 120°C, essentially anhydrous barium acetate powder can be produced directly. google.comgoogle.com This method bypasses the need for conventional crystallization and subsequent dehydration steps. google.com
Beyond the common monohydrate and anhydrous forms, other hydrate phases of barium acetate have been reported, indicating a more complex crystallization behavior than previously understood. patsnap.com For instance, a novel hydrate phase with the formula [Ba₆(C₂H₃O₂)₁₂(H₂O)₃.₅] has been identified. patsnap.comthegoodscentscompany.com Additionally, in certain precipitation processes for creating more complex materials like barium titanyl oxalate, the barium acetate precursor can form a dihydrate. google.com The synthesis of these more complex or intermediate hydrate phases often depends on the presence of other reagents and specific reaction conditions, as seen in sol-gel processes where barium acetate is a precursor. cambridge.org The reaction of barium acetate with propionic acid has also been shown to yield a complex mixed-anion hydrate, [Ba₇(CH₃CH₂COO)₁₀(CH₃COO)₄·5H₂O]. researchgate.net
Environmental Remediation and Sustainable Practices Involving Barium Acetate Monohydrate
Development of Barium-Based Adsorbents for Environmental Remediation
Barium acetate (B1210297) is instrumental in the synthesis of advanced adsorbent materials designed for environmental cleanup. These materials are particularly effective in removing heavy metals and other pollutants from contaminated water sources.
One area of development is the creation of magnetic barium hydroxyapatite (B223615) (Fe3O4@BaHAP) nanoparticles. These nanoparticles have demonstrated high efficiency in removing several heavy metal ions from aqueous solutions. In one study, the adsorption capacities for lead (Pb²⁺), chromium (Cr³⁺), cadmium (Cd²⁺), and copper (Cu²⁺) were found to be 99.0 mg/g, 66.5 mg/g, 91.2 mg/g, and 92.1 mg/g, respectively, under optimized conditions. tandfonline.com The magnetic properties of these nanoparticles, imparted by the iron oxide component, allow for easy separation of the adsorbent from the treated water, preventing secondary pollution. researchgate.net
Another avenue of research involves the use of barium-impregnated materials. For example, barium ferrite (B1171679) and nickel ferrite nanoparticles have been synthesized and incorporated into polyvinyl alcohol (PVA) composites. These nanocomposites have shown significant potential for adsorbing heavy metals like copper (Cu²⁺), cadmium (Cd²⁺), and lead (Pb²⁺) from simulated industrial wastewater. ijnnonline.net PVA-Barium ferrite nanocomposites, for instance, achieved 100% removal of Cu²⁺ ions. ijnnonline.net
Furthermore, studies have explored the use of natural and iron(III) oxide-modified allophane, beidellite, and zeolite as adsorbents for barium ions (Ba²⁺) themselves, which can also be a pollutant. Beidellite and its iron oxide-modified form showed the highest adsorption capacities for Ba²⁺, reaching up to 44.8 mg/g and 38.6 mg/g, respectively, at 313 K. mdpi.com This demonstrates the dual role of barium compounds in both acting as adsorbents and being the target of adsorption for environmental remediation.
Table 1: Adsorption Capacities of Various Barium-Based Adsorbents for Heavy Metal Removal
| Adsorbent | Target Pollutant | Adsorption Capacity (mg/g) |
|---|---|---|
| Magnetic Barium Hydroxyapatite (Fe3O4@BaHAP) | Lead (Pb²⁺) | 99.0 |
| Magnetic Barium Hydroxyapatite (Fe3O4@BaHAP) | Chromium (Cr³⁺) | 66.5 |
| Magnetic Barium Hydroxyapatite (Fe3O4@BaHAP) | Cadmium (Cd²⁺) | 91.2 |
| Magnetic Barium Hydroxyapatite (Fe3O4@BaHAP) | Copper (Cu²⁺) | 92.1 |
| PVA-Barium Ferrite Nanocomposite | Copper (Cu²⁺) | 100% removal |
| Beidellite | Barium (Ba²⁺) | 44.8 |
| Iron Oxide-Modified Beidellite | Barium (Ba²⁺) | 38.6 |
Removal of Sulfur Compounds from Fuels Using Barium Acetate Derived Materials
Materials derived from barium acetate are being investigated for their potential to remove sulfur compounds from fuels, a process known as desulfurization. The presence of sulfur in fuels leads to the emission of sulfur oxides (SOx) upon combustion, which are major contributors to acid rain and air pollution.
Barium compounds, such as barium chloride, have been shown to be effective in reducing the sulfur content in petroleum products. In a comparative study, a 10% w/v solution of barium chloride achieved a 35.0% desulfurization rate in diesel and a 23.0% rate in gasoline. chemsociety.org.ng While sodium hydroxide (B78521) showed a higher removal rate in this particular study, the results indicate the potential of barium compounds in liquid-liquid extraction methods for desulfurization. chemsociety.org.ng
The mechanism of sulfur removal often involves the chemical reaction between the barium compound and the sulfur-containing molecules in the fuel, leading to the formation of insoluble barium sulfate (B86663), which can then be separated. Research is ongoing to enhance the efficiency of these barium-based materials, potentially through the development of nanostructured sorbents or by optimizing the reaction conditions for different types of fuels. mdpi.comnih.gov
Table 2: Percentage of Sulfur Removal from Different Fuels Using Barium Chloride Solution (10% w/v)
| Fuel Type | Initial Sulfur Content (mg/L) | Desulfurization Percentage (%) |
|---|---|---|
| Diesel | 1.457 | 35.0 |
| Gasoline | 1.294 | 23.0 |
| Kerosene | 0.992 | 9.0 |
Carbon Dioxide (CO2) Capture Technologies with Barium Acetate Precursors
Barium acetate serves as a precursor for the synthesis of materials used in carbon dioxide (CO2) capture technologies, which are critical for mitigating climate change. The primary active compounds derived from barium acetate for this purpose are barium oxide (BaO) and barium hydroxide (Ba(OH)₂).
Barium oxide, often supported on other materials, is an effective sorbent for CO₂ at high temperatures. For instance, barium oxide impregnated on iron(III) oxide (BaO/Fe₂O₃) has been synthesized and tested for its CO₂ adsorption capacity. An adsorbent calcined at 200 °C demonstrated a chemisorption capacity of 88.81 mg/g and a physisorption capacity of 5.01 mg/g. scientific.netresearchgate.netupm.edu.my The presence of hydroxyl groups on the surface is believed to enhance CO₂ sorption by forming bicarbonate. scientific.netresearchgate.netupm.edu.my
Barium hydroxide is another promising material for CO₂ capture due to its strong alkaline nature and high affinity for CO₂. patsnap.com It reacts with CO₂ to form stable barium carbonate (BaCO₃), effectively sequestering the greenhouse gas. patsnap.com This reaction is reversible, allowing for the potential regeneration of the absorbent material. patsnap.com Technologies utilizing barium hydroxide have shown the potential to achieve CO₂ capture efficiencies of up to 90%. patsnap.com
Research has also explored the use of barium iron oxides, such as Ba₃Fe₂O₆ and Ba₅Fe₂O₈, for CO₂ capture at temperatures above 800 °C. Ba₅Fe₂O₈, in particular, has shown consistent gravimetric CO₂ uptake capacities of 4.35 wt% at 900 °C and 13.39 wt% at 1000 °C over 20 cycles. ntu.edu.sg
Table 3: CO2 Capture Performance of Various Barium-Based Materials
| Material | Capture Temperature (°C) | CO2 Uptake Capacity |
|---|---|---|
| BaO/Fe₂O₃ (calcined at 200 °C) | 25 | 88.81 mg/g (chemisorption) |
| Ba₅Fe₂O₈ | 900 | 4.35 wt% |
| Ba₅Fe₂O₈ | 1000 | 13.39 wt% |
| Ba₃Fe₂O₆ (20 cycle average) | 900 | 7.73 wt% |
| Ba₃Fe₂O₆ (20 cycle average) | 1000 | 11.99 wt% |
Wastewater Treatment Applications, particularly Sulfate Ion Removal
A significant application of barium acetate and its derivatives in wastewater treatment is the removal of sulfate ions (SO₄²⁻). High concentrations of sulfates in industrial effluents can lead to scaling in pipes (B44673) and have detrimental effects on aquatic ecosystems.
The principle behind sulfate removal using barium compounds is the precipitation of the highly insoluble barium sulfate (BaSO₄). When a soluble barium salt, such as barium chloride or barium carbonate (which can be derived from barium acetate), is added to sulfate-containing wastewater, it reacts with the sulfate ions to form a solid precipitate that can be removed through filtration or settling. google.comaquaadvice.co.uk This method is effective for reducing sulfate concentrations to very low levels due to the low solubility of barium sulfate. wateronline.com
For instance, in the treatment of flue gas desulfurization discharge streams, the addition of soluble barium compounds causes the sulfate to precipitate as insoluble barium sulfate, which can then be filtered out. google.com This process has advantages over traditional methods, such as eliminating the need for subsequent pH adjustments and reducing scaling potential in downstream equipment. google.com
Studies on mine wastewater have shown that barium chloride and barium hydroxide can effectively reduce high sulfate concentrations. For a wastewater with an initial sulfate concentration of 1050 mg/L, the application of barium chloride (2700 mg/L) or barium hydroxide (3200 mg/L) was able to reduce the sulfate concentration to below the maximum permissible level of 100 mg/L for discharge into fishery waters. researchgate.net
The kinetics of barium sulfate precipitation are also a subject of study to optimize the removal process. Factors such as supersaturation, temperature, and the presence of other ions can influence the rate of precipitation and the morphology of the resulting crystals. whiterose.ac.ukacs.orgresearchgate.net
Table 4: Sulfate Removal from Mine Wastewater Using Barium Compounds
| Barium Reagent | Initial Sulfate Concentration (mg/L) | Reagent Dose (mg/L) | Final Sulfate Concentration (mg/L) |
|---|---|---|---|
| Barium Chloride | 1050 | 2700 | <100 |
| Barium Hydroxide | 1050 | 3200 | <100 |
Exploration of Barium Acetate in Neutralization of Harmful Pollutants
Barium acetate and materials derived from it are being explored for their potential to neutralize a range of harmful pollutants beyond heavy metals and sulfur compounds. The basic nature of some barium compounds, such as barium hydroxide and barium carbonate, allows them to react with and neutralize acidic pollutants.
This application is still an emerging area of research, but the underlying chemistry suggests potential for neutralizing acidic gases like nitrogen oxides (NOx) and sulfur oxides (SOx) in industrial flue gases. The reaction of these acidic gases with a basic barium compound would result in the formation of stable barium salts, effectively removing the pollutants from the gas stream.
The versatility of barium acetate as a precursor allows for the synthesis of various barium-containing materials with tailored properties for specific pollutant targets. justdial.com Further research is needed to fully understand the mechanisms and efficiency of barium acetate-derived materials in the neutralization of a broader spectrum of harmful pollutants. justdial.com
Solution Chemistry and Crystallization Kinetics of Barium Acetate Monohydrate
Solubility Studies of Barium Acetate (B1210297) in Aqueous Systems
Barium acetate is known for its high solubility in aqueous solutions, a characteristic that is highly dependent on temperature. Research has quantified this relationship, showing a significant increase in solubility as the temperature of the water rises. At 0 °C, 55.8 grams of barium acetate can be dissolved in 100 mL of water. noahchemicals.comwikipedia.org This solubility increases to 72 grams per 100 mL at 20 °C. noahchemicals.com Further studies have provided a more detailed profile of this temperature dependence. geeksforgeeks.org
In contrast to its high solubility in water, barium acetate is only slightly or sparingly soluble in other solvents. It is considered partially soluble in methanol (B129727) and ethanol (B145695). geeksforgeeks.org Specifically, its solubility in methanol is approximately 1.43 grams per liter, confirming its limited solubility in short-chain alcohols. wikipedia.orgatamanchemicals.com
Below is a data table summarizing the solubility of barium acetate in water at various temperatures.
| Temperature (°C) | Solubility (g / 100 mL of water) |
|---|---|
| 0 | 55.8 noahchemicals.comwikipedia.org |
| 20 | 72 noahchemicals.com |
| 30 | 75 geeksforgeeks.org |
| 40 | 79 geeksforgeeks.org |
Phase Equilibria and Hydrate (B1144303) Formation in Barium Acetate Solutions
The crystallization of barium acetate from an aqueous solution is governed by temperature, which dictates the hydration state of the resulting solid. This demonstrates the phase equilibria between the anhydrous salt and its hydrates in solution. Barium acetate is known to exist in anhydrous, monohydrate, and trihydrate forms. sciencemadness.org
Experimental studies have determined the specific temperature ranges that favor the formation of different hydrates. When a solution of barium acetate is crystallized between 25 °C and 40 °C, the monohydrate version is formed. noahchemicals.comwikipedia.org However, if crystallization occurs at temperatures above 41 °C, the anhydrous form is produced. noahchemicals.comwikipedia.org In addition to these common forms, a more complex hydrate phase with the formula [Ba₆(C₂H₃O₂)₁₂(H₂O)₃.₅] has also been reported in scientific literature. sciencemadness.org
Dissociation Behavior and Molar Conductance of Barium Acetate in Solution
Barium acetate is the salt of a strong base (barium hydroxide) and a weak acid (acetic acid). When dissolved in water, it ionizes to produce a barium cation (Ba²⁺) and two acetate anions (CH₃COO⁻). brainly.in The dissolution equation is as follows:
Ba(CH₃COO)₂(s) → Ba²⁺(aq) + 2 CH₃COO⁻(aq)
Some sources classify barium acetate as a weak electrolyte, indicating that it does not fully dissociate in solution. geeksforgeeks.org The presence of mobile ions allows an aqueous solution of barium acetate to conduct electricity. The molar conductivity, which is the conductivity of the solution per mole of dissolved electrolyte, is dependent on the concentration. As with other weak electrolytes, the molar conductivity of a barium acetate solution is expected to increase with dilution due to a greater degree of dissociation at lower concentrations.
Influence of Solvent Systems on Reaction Mechanisms and Product Formation
The solvent system plays a critical role in the reactions and product formation involving barium acetate. In aqueous solutions, barium acetate readily reacts with strong acids in double displacement reactions. For instance, reacting barium acetate with sulfuric acid, hydrochloric acid, or nitric acid will yield a precipitate of the highly insoluble barium sulfate (B86663), or the respective soluble barium chloride and barium nitrate (B79036) salts. noahchemicals.comwikipedia.org
The choice of solvent also directly influences solubility and precipitation, which is a key factor in product formation and purification. While highly soluble in water, the solubility of barium acetate is significantly lower in organic solvents like alcohols. researchgate.net This principle is utilized in synthetic procedures, such as the sol-gel route to produce Barium Titanate (BaTiO₃), where adding a solvent like ethanol can cause the barium acetate to precipitate from a solution containing acetic acid. researchgate.netmdpi.com This demonstrates that altering the solvent composition can be used to control the isolation of products or reactants.
Furthermore, barium acetate can be purified by crystallization from anhydrous acetic acid, which showcases the use of a non-aqueous solvent to achieve a high-purity product. atamanchemicals.com In the field of organic synthesis, barium acetate serves as a catalyst, facilitating chemical reactions and improving product yields in various, often non-aqueous, solvent systems. noahchemicals.comwikipedia.orggeeksforgeeks.orgnih.gov
Theoretical and Computational Chemistry Applied to Barium Acetate Monohydrate
Density Functional Theory (DFT) for Structural and Vibrational Property Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely applied tool for predicting the structural and vibrational properties of crystalline solids, including hydrated salts like barium acetate (B1210297) monohydrate.
DFT calculations can be employed to optimize the geometry of the barium acetate monohydrate unit cell, predicting bond lengths, bond angles, and lattice parameters. While specific DFT studies on this compound are not abundant in the literature, the methodology has been successfully applied to other acetate and carbonate compounds. For instance, DFT studies on potassium acetate have been used to analyze its chemical structure and vibrational properties dergipark.org.tr. Similarly, comprehensive DFT studies on a range of simple and binary anhydrous carbonates, including those of barium, have demonstrated the accuracy of this approach in correlating crystal structure with vibrational characteristics mdpi.comresearchgate.net.
For this compound, DFT would be used to calculate the vibrational frequencies corresponding to the normal modes of vibration. These calculated frequencies can then be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the theoretical model. The vibrational modes of this compound can be categorized as follows:
Internal modes of the acetate ion: These include stretching and bending vibrations of the C-H, C-C, and COO- groups.
Internal modes of the water molecule: These involve the O-H stretching and H-O-H bending vibrations.
Lattice modes: These are low-frequency vibrations involving the motion of the barium ions, acetate ions, and water molecules as whole units within the crystal lattice.
The calculated vibrational spectra provide a detailed assignment of the observed experimental bands, which can be challenging to interpret solely from experimental data.
Table 1: Predicted Vibrational Modes for this compound using DFT
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| O-H stretch (water) | 3200 - 3500 | Stretching of the O-H bonds in the water of hydration. |
| C-H stretch (methyl) | 2900 - 3000 | Stretching of the C-H bonds in the acetate methyl group. |
| C=O stretch (carboxylate) | 1550 - 1610 | Asymmetric stretching of the C=O bonds in the acetate group. |
| C-O stretch (carboxylate) | 1400 - 1450 | Symmetric stretching of the C-O bonds in the acetate group. |
| C-C stretch | 900 - 950 | Stretching of the carbon-carbon bond in the acetate ion. |
Note: The wavenumber ranges are typical values and the precise calculated values would depend on the specific DFT functional and basis set used.
Quantum Mechanical Simulations for Atomic-Level Dynamics in Barium Acetate Crystals
Quantum mechanical simulations, such as ab initio molecular dynamics (AIMD), allow for the study of the time evolution of a system's atomic coordinates, providing a detailed picture of the dynamic processes occurring within the crystal. These simulations are particularly useful for understanding the behavior of atoms and molecules at finite temperatures.
In the context of this compound, AIMD simulations could provide valuable insights into several dynamic phenomena:
Dynamics of the water molecule: The simulations could track the motion of the water of hydration within the crystal lattice, including its librational (rocking) and translational movements. This would be crucial for understanding the initial steps of thermal decomposition, which typically involve dehydration.
Vibrational dynamics: AIMD can be used to simulate the vibrational motion of the acetate ions and the barium-oxygen coordination polyhedra at different temperatures. This can help in understanding how thermal energy is distributed within the crystal and which vibrational modes are most influential in initiating structural changes or decomposition.
Phase transitions: By simulating the system at various temperatures and pressures, it is possible to predict and study the mechanisms of any potential phase transitions in the this compound crystal.
These simulations would involve solving the equations of motion for the atoms in the system, where the forces are calculated "on the fly" using quantum mechanics (typically DFT). This approach avoids the need for empirical force fields and can provide a more accurate description of the interatomic interactions.
Computational Modeling of Intermolecular Forces and Crystal Engineering
The crystal structure of this compound is determined by a complex interplay of intermolecular forces, including ionic bonds between the Ba²⁺ and acetate ions, and hydrogen bonds involving the water of hydration. Computational modeling is a key tool in the field of crystal engineering, which aims to design and synthesize new crystalline materials with desired properties ucl.ac.uknih.gov.
Understanding and quantifying the intermolecular forces is crucial for predicting the crystal packing and the resulting physical properties. For this compound, computational models can be used to:
Analyze the coordination environment: The coordination of the barium ion with the oxygen atoms of the acetate groups and the water molecule can be modeled to understand the geometry and stability of the coordination sphere.
Calculate lattice energy: The lattice energy, which is the energy required to separate the crystal into its constituent ions and molecules, can be calculated to assess the thermodynamic stability of the crystal structure.
By systematically modifying the chemical structure (e.g., by replacing the cation or anion) and computationally predicting the resulting crystal structures, it is possible to engage in rational crystal design. This approach allows for the targeted synthesis of materials with specific properties, such as improved stability or solubility.
Prediction of Thermal Decomposition Mechanisms through Computational Approaches
Computational chemistry offers a powerful means to investigate the reaction mechanisms of solid-state thermal decomposition. For this compound, the decomposition process is expected to occur in multiple steps, and computational approaches can help to elucidate the underlying chemical transformations.
While direct computational studies on the thermal decomposition of this compound are scarce, studies on related compounds provide a framework for how such investigations could be conducted. For example, the thermal decomposition of barium trifluoroacetate (B77799) has been studied, revealing a process that leads to the formation of barium fluoride (B91410) researchgate.net. Similarly, the decomposition of a barium acetato-propionate complex has been investigated to understand its behavior as a precursor for oxide materials . The thermal decomposition of other metal acetates, such as copper acetate monohydrate, has also been a subject of study asianpubs.org.
Computational modeling of the thermal decomposition of this compound would likely involve the following steps:
Modeling the dehydration step: The first step in the decomposition is the loss of the water molecule. Computational methods can be used to calculate the energy barrier for this process and to understand the structural changes that accompany dehydration.
Modeling the decomposition of the anhydrous acetate: Once dehydrated, the anhydrous barium acetate decomposes. The likely pathway involves the formation of barium carbonate and acetone (B3395972) as a primary volatile product. DFT calculations can be used to model the transition states and reaction intermediates involved in this step.
Modeling the decomposition of the carbonate: At higher temperatures, the barium carbonate intermediate will decompose to barium oxide and carbon dioxide. The energetics of this final decomposition step can also be modeled computationally.
Table 2: Proposed Thermal Decomposition Pathway for this compound
| Step | Reaction | Temperature Range (°C) | Gaseous Products | Solid Product |
|---|---|---|---|---|
| 1. Dehydration | Ba(CH₃COO)₂·H₂O(s) → Ba(CH₃COO)₂(s) + H₂O(g) | 100 - 150 | H₂O | Anhydrous Barium Acetate |
| 2. Acetate Decomposition | Ba(CH₃COO)₂(s) → BaCO₃(s) + CH₃COCH₃(g) | 350 - 500 | CH₃COCH₃ | Barium Carbonate |
Note: The temperature ranges are approximate and can be influenced by factors such as heating rate and atmosphere.
By calculating the potential energy surface for the decomposition reactions, computational chemistry can provide a detailed, atomistic understanding of the mechanisms that govern the thermal stability of this compound.
Q & A
Q. What is the recommended method for synthesizing barium acetate monohydrate in a laboratory setting?
this compound is synthesized by reacting acetic acid with barium sulfide (BaS) in an aqueous solution, followed by controlled evaporation and crystallization. The reaction proceeds as: After filtration to remove impurities, the solution is evaporated to induce crystallization of the monohydrate form. The product should be characterized via FT-IR (to confirm acetate bonding ) and elemental analysis. Ensure proper ventilation due to HS gas release .
Q. How does the solubility of this compound vary with temperature and solvent?
Solubility in water increases with temperature:
Q. What are the standard characterization techniques for this compound?
Key methods include:
- FT-IR spectroscopy : Identify acetate ligand vibrations (e.g., C=O stretch at \sim1560 cm) .
- Thermogravimetric analysis (TGA) : Confirm monohydrate structure by mass loss at \sim110°C (dehydration) .
- X-ray diffraction (XRD) : Verify crystalline structure and phase purity .
Advanced Research Questions
Q. How can researchers ensure accurate spectrophotometric determination of this compound purity?
Use ammonium acetate buffer (pH 6.8–7.0) to stabilize the styphnate ion’s molar absorptivity (ε = 1.6 × 10 L/mol·cm at 326 nm). Unbuffered solutions yield lower ε values (1.3 × 10), leading to overestimated purity. Calibrate with styphnic acid under identical pH conditions .
Q. What experimental factors contribute to contradictions in reported solubility data?
Discrepancies may arise from:
Q. How should this compound be handled safely in laboratory settings?
Q. How can field-deployable mass spectrometry improve analysis of barium acetate in environmental aerosols?
Portable Extractive Electrospray Ionization Time-of-Flight MS (EESI-TOF-MS) enables in situ detection without lab transport. Calibrate using mixtures of metal acetates (e.g., zinc, cerium) to resolve overlapping spectral peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
